3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone
Description
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with fluorine atoms at positions 5 and 6. Attached to this core is a pyridinyl group substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 7. Its molecular weight is approximately 375.7 g/mol, with a calculated logP (lipophilicity) of ~3.2, suggesting moderate membrane permeability .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF5N2O/c16-8-3-6(15(19,20)21)4-22-12(8)7-5-23-13-10(18)2-1-9(17)11(13)14(7)24/h1-5H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXJUMCCZGGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyridine derivative, followed by chlorination and subsequent cyclization to form the quinolinone core. Specific reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride are often used in these reactions under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Trifluoromethyl Group Reactivity
The -CF₃ group on the pyridine ring is electron-withdrawing, enhancing electrophilic substitution resistance but enabling nucleophilic aromatic substitution (SNAr) under harsh conditions:
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Hydrolysis : Limited reactivity observed unless activated by electron-deficient environments (e.g., strong bases at elevated temperatures) .
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Cross-Coupling Stability : Retains integrity during palladium-catalyzed couplings, making it suitable for late-stage functionalization .
Chlorine Substitution
The C3-chloro group on the pyridine ring participates in:
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SNAr Reactions : Displacement by amines (e.g., n-butylamine) in polar aprotic solvents like DMF at 50–90°C .
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl/heteroaryl amines using Pd catalysts, as seen in analogues (e.g., compound 95 in ).
Cross-Coupling Reactions
The quinolone scaffold undergoes palladium-mediated couplings to diversify substituents:
Stability Under Physiological Conditions
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Hydrolytic Stability : Resists hydrolysis at pH 1–7.4 (24 h, 37°C) due to electron-withdrawing -CF₃ and fluorine groups .
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Oxidative Metabolism : In vitro microsomal studies on analogues show moderate clearance (CLint = 17–56 μL/min/mg), with trifluoromethyl groups reducing CYP450-mediated oxidation .
Degradation Pathways
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of quinolinone, including 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone, exhibit significant antimicrobial activity. These compounds have been shown to inhibit various bacterial strains effectively. For instance, studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents.
Anticancer Activity
The compound has demonstrated potential anticancer properties by inhibiting the growth of various cancer cell lines. Its mechanism of action often involves the inhibition of specific enzymes critical for cancer cell proliferation. For example, it has been noted to exhibit cytotoxic effects against breast and lung cancer cell lines.
Antimicrobial Study
In a recent study focusing on the antimicrobial activity of quinolinone derivatives, this compound was tested against various microorganisms. The results showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in treatment .
Anticancer Research
Another study evaluated the anticancer effects of this compound on human cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and quinolinone core allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique activity profile can be contextualized by comparing it to structurally related molecules. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Core Structure Impact: The quinolinone core in the target compound provides a planar aromatic system, facilitating π-π stacking interactions with biological targets like kinases or enzymes. The benzamide-thiazole compound () features a flexible thioether linker, which may enhance solubility but reduce target specificity compared to the rigid quinolinone-pyridinyl framework .
Substituent Effects: The 3-chloro-5-trifluoromethyl-pyridinyl group is a shared pharmacophore in the target compound and the benzamide derivative (). This substituent likely enhances electron-deficient character, improving interactions with hydrophobic binding pockets in biological targets . The 5,8-difluoro groups on the quinolinone core increase metabolic stability by resisting oxidative degradation, a feature absent in the pyrazole analog () .
The latter compound is explicitly excluded from a patent focused on cancer and viral infections, implying that the shared pyridinyl substituent may be critical for activity .
Biological Activity
The compound 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.65 g/mol. The structure features a quinolinone core substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClF₅N |
| Molecular Weight | 303.65 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antiviral Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antiviral properties. For instance, related compounds have shown effectiveness against various viruses, including HIV and influenza. The trifluoromethyl group can enhance binding affinity to viral targets, improving efficacy in inhibiting viral replication .
Antifungal Activity
The compound is noted as an intermediate in the synthesis of fluazinam, a fungicide used in agriculture. Fluazinam has demonstrated significant antifungal activity against several plant pathogens, suggesting that derivatives like this compound may retain similar properties .
Structure-Activity Relationship (SAR)
SAR studies highlight the importance of halogen substitutions in enhancing biological activity. The presence of both chlorine and trifluoromethyl groups on the pyridine ring has been correlated with increased potency against specific biological targets. For example, modifications in the position and type of halogen can drastically alter the compound's interaction with enzymes or receptors involved in disease pathways .
Study 1: Antiviral Efficacy
In a study examining various heterocycles, compounds similar to this compound exhibited IC50 values ranging from 0.20 to 0.35 μM against HIV reverse transcriptase. These findings suggest that structural modifications can lead to significant improvements in antiviral potency .
Study 2: Antifungal Applications
Fluazinam's effectiveness as a fungicide was evaluated in agricultural settings, showing a reduction in fungal growth by over 90% at recommended application rates. This supports the potential use of related compounds in crop protection against fungal diseases .
Q & A
Q. Key factors influencing efficiency :
- Temperature : Lower temperatures (e.g., 353 K) may favor specific regioisomers, as seen in related quinolinone syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance cross-coupling yields for pyridinyl-quinolinone linkages .
Basic: How can spectroscopic techniques (e.g., NMR, IR, X-ray diffraction) be employed to characterize the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example:
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1674 cm⁻¹ and C-F vibrations at 1100-1200 cm⁻¹ .
- X-ray diffraction : Resolve crystal packing and non-classical ring conformations (e.g., Cremer-Pople puckering parameters for dihydroquinolinone derivatives) .
Q. Experimental Design Tip :
- Use in vitro enzyme inhibition assays (e.g., fluorescence-based) with purified targets (e.g., fungal CYP51) to validate mechanism .
Advanced: How do structural modifications (e.g., fluorine substitution patterns) on the quinolinone core affect biological activity, and what computational methods validate these structure-activity relationships?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
